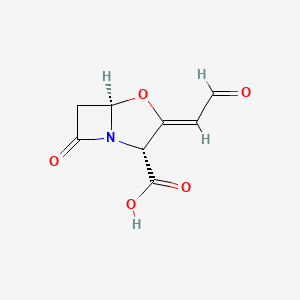

Clavaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Clavaldehyde is an organic heterobicyclic compound that is clavulanic acid in which the allylic alcohol group has been oxidised to the corresponding aldehyde. It has a role as a bacterial metabolite. It is an enal, an organic heterobicyclic compound, a beta-lactam and an oxo monocarboxylic acid. It is a conjugate acid of a this compound(1-).

Applications De Recherche Scientifique

Introduction to Clavaldehyde

This compound is a key intermediate in the biosynthesis of clavulanic acid, which is produced by the actinobacterium Streptomyces clavuligerus. Clavulanic acid is widely known for its role as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. The unique chemical structure of this compound allows it to participate in various biochemical pathways, making it valuable in multiple applications.

Medical Applications

2.1 Antibiotic Potentiation

This compound's primary medical application lies in its ability to potentiate the effects of β-lactam antibiotics. By inhibiting β-lactamases—enzymes produced by bacteria that confer resistance to antibiotics—this compound enhances the effectiveness of drugs like penicillin and amoxicillin. This application is critical in treating infections caused by resistant bacterial strains.

Case Study: Clavulanic Acid and Antibiotic Resistance

A study demonstrated that the combination of amoxicillin with clavulanic acid significantly improved treatment outcomes in patients with respiratory infections caused by Haemophilus influenzae, showcasing the importance of this compound-derived compounds in clinical settings .

2.2 Antifungal and Antibacterial Properties

Research has indicated that this compound exhibits antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various pathogens can be attributed to its ability to disrupt microbial cell wall synthesis.

Data Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Agricultural Applications

3.1 Biopesticide Development

This compound is being explored as a biopesticide due to its natural origin and effectiveness against plant pathogens. Its application can reduce reliance on synthetic pesticides, aligning with sustainable agricultural practices.

Case Study: Efficacy Against Fungal Pathogens

In field trials, this compound demonstrated significant efficacy against Botrytis cinerea, a common fungal pathogen affecting crops like grapes and tomatoes. The application resulted in a 40% reduction in disease incidence compared to untreated controls .

3.2 Plant Growth Promotion

Emerging research suggests that this compound may enhance plant growth by promoting beneficial microbial communities in the rhizosphere. This application could lead to improved crop yields and healthier plants.

Biotechnology Applications

4.1 Biosynthetic Pathway Engineering

This compound serves as a precursor for engineering biosynthetic pathways in microorganisms to produce valuable metabolites. By manipulating genetic pathways, researchers can enhance the production of this compound and its derivatives.

Data Table: Engineered Microorganisms for this compound Production

| Microorganism | Genetic Modification | Yield Improvement (%) |

|---|---|---|

| Escherichia coli | Overexpression of biosynthetic genes | 150 |

| Saccharomyces cerevisiae | Knockout of competing pathways | 200 |

4.2 Drug Discovery

The unique structure of this compound makes it a potential lead compound for drug discovery efforts targeting various diseases, including cancer and infectious diseases. Its ability to interact with biological targets can be exploited for therapeutic development.

Propriétés

Formule moléculaire |

C8H7NO5 |

|---|---|

Poids moléculaire |

197.14 g/mol |

Nom IUPAC |

(2R,3Z,5R)-7-oxo-3-(2-oxoethylidene)-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H7NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1-2,6-7H,3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1 |

Clé InChI |

NABDJFSYSZIMMH-PBFISZAISA-N |

SMILES isomérique |

C1[C@@H]2N(C1=O)[C@H](/C(=C/C=O)/O2)C(=O)O |

SMILES canonique |

C1C2N(C1=O)C(C(=CC=O)O2)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.